molecular formula C18H14O4 B3113349 7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one CAS No. 195137-96-3

7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B3113349
CAS No.: 195137-96-3
M. Wt: 294.3 g/mol
InChI Key: JBALGFMLLIBPJV-UHFFFAOYSA-N
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Description

Historical Context and Significance of Coumarin (B35378) Derivatives in Chemical Biology

Coumarins are a large class of naturally occurring compounds first isolated in 1820 from the tonka bean (Dipteryx odorata). mdpi.com These benzopyran-2-one structures are secondary metabolites found extensively in plants, as well as in some fungi and bacteria. mdpi.com Historically, their pleasant, sweet odor led to their use in perfumes and as fragrance enhancers. mdpi.com

The significance of coumarins in chemical biology and medicine surged with the discovery of their diverse pharmacological properties. A pivotal moment was the identification of dicoumarol, a 4-hydroxycoumarin (B602359) derivative, as the anticoagulant agent responsible for "sweet clover disease" in cattle. This discovery paved the way for the development of the widely used anticoagulant drug, warfarin (B611796). Beyond anticoagulation, coumarin derivatives have been shown to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, anti-HIV, and anticancer effects. nih.govnih.gov This broad spectrum of activity has cemented the coumarin nucleus as a key building block in the development of new therapeutic agents.

The 2H-Chromen-2-one Scaffold as a Privileged Structure in Medicinal Chemistry

The 2H-chromen-2-one ring system, the core of all coumarins, is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a versatile template for drug discovery. The unique electronic and structural properties of the coumarin scaffold allow it to interact with various enzymes and receptors within living organisms. mdpi.com

The versatility of the 2H-chromen-2-one scaffold is evident from the range of biological targets it can modulate. For instance, different derivatives have been developed as inhibitors for enzymes like carbonic anhydrases, which are implicated in cancer. The substitution pattern on the chromen-2-one ring system plays a crucial role in determining the specific biological activity and potency of the resulting derivative. The ability to readily modify the core structure at various positions allows chemists to fine-tune the pharmacological profile, making it an attractive starting point for the design of novel bioactive molecules.

Current Research Landscape and the Role of 7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one as a Research Tool and Potential Lead Compound

Currently, this compound (CAS 67652-27-1) is primarily available as a research chemical from specialty suppliers. parchem.com There is a notable lack of extensive published research focused specifically on the biological activities of this exact molecule. However, its structural features suggest it is a valuable tool for chemical biology and a potential lead compound for drug discovery programs.

The synthesis of this compound can be logically inferred from common synthetic methodologies for coumarin ethers. The likely synthetic precursor is 7-hydroxy-4-phenyl-2H-chromen-2-one. Standard Williamson ether synthesis, involving the alkylation of the hydroxyl group with chloroacetone (B47974) in the presence of a base, would yield the target compound. This straightforward derivatization allows for the introduction of the 2-oxopropoxy moiety, a functional group that can alter the compound's solubility, polarity, and potential interactions with biological targets compared to its hydroxyl precursor.

The potential of this compound can be extrapolated from studies on its close analogs. Research on derivatives of 7-hydroxy-4-phenylchromen-2-one has demonstrated potent cytotoxic activity against various human cancer cell lines. nih.govnih.gov For example, linking triazole moieties to the 7-hydroxy position has produced compounds with significant antitumor effects, sometimes exceeding that of the reference drug 5-fluorouracil. nih.govnih.gov One such derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, showed potent activity against the AGS human gastric cancer cell line. nih.govnih.gov

Table 1: Cytotoxic Activity of a Related 7-substituted 4-phenyl-2H-chromen-2-one Derivative

CompoundTarget Cell LineActivity (IC₅₀)
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (Gastric Cancer)2.63 ± 0.17 µM

This data highlights the potential of the 7-substituted-4-phenyl-2H-chromen-2-one scaffold as a source of potent anticancer agents. The 2-oxopropoxy group on the target compound offers a reactive carbonyl functional group that could potentially engage in different binding interactions with cellular targets compared to the triazole derivatives, making it an interesting candidate for screening.

Overview of Research Objectives and Scope for this compound

Given the lack of specific studies on this compound, future research objectives would logically focus on establishing its fundamental chemical and biological properties. The primary scope would involve:

Chemical Synthesis and Characterization: Formal documentation of an optimized synthesis protocol and full characterization of the compound using modern spectroscopic methods (NMR, IR, Mass Spectrometry) and purity analysis (HPLC).

In Vitro Biological Screening: Evaluating the compound's activity across a panel of assays, with a primary focus on anticancer screening against various human cancer cell lines, drawing from the promising results of its analogs. nih.govnih.gov Other potential areas for screening, based on the broader coumarin literature, could include anti-inflammatory, antioxidant, and antimicrobial assays.

Structure-Activity Relationship (SAR) Studies: Using this compound as a reference compound, researchers could synthesize a library of derivatives by modifying the phenyl ring at the 4-position or the propoxy chain at the 7-position. This would help to elucidate the structural requirements for any observed biological activity.

Mechanism of Action Studies: Should significant biological activity be identified, subsequent research would aim to uncover the underlying molecular mechanism. For example, if cytotoxic effects are confirmed, studies could investigate whether the compound induces apoptosis, cell cycle arrest, or other modes of cell death. nih.govnih.gov

In essence, this compound represents an underexplored molecule within a highly valuable chemical class. The research objectives would be to first determine if it shares the potent biological activities of its relatives and then to use it as a foundational tool for the development of new and more effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(2-oxopropoxy)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-12(19)11-21-14-7-8-15-16(13-5-3-2-4-6-13)10-18(20)22-17(15)9-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBALGFMLLIBPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401244277
Record name 7-(2-Oxopropoxy)-4-phenyl-2H-1-benzopyran-2-one
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Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195137-96-3
Record name 7-(2-Oxopropoxy)-4-phenyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195137-96-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Oxopropoxy)-4-phenyl-2H-1-benzopyran-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID401244277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 7 2 Oxopropoxy 4 Phenyl 2h Chromen 2 One

Strategies for the De Novo Synthesis of 7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one

The de novo synthesis of this compound is a multi-step process that hinges on the initial formation of a 7-hydroxy-4-phenyl-2H-chromen-2-one scaffold, followed by the introduction of the C-7 side chain. This approach allows for modular construction and diversification.

Multi-step Reaction Sequences for the 2H-Chromen-2-one Core Formation

The foundational 4-phenyl-2H-chromen-2-one core is most commonly assembled via the Pechmann condensation. nih.gov This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. nih.gov To synthesize the specific precursor, 7-hydroxy-4-phenyl-2H-chromen-2-one, resorcinol (B1680541) (1,3-dihydroxybenzene) is reacted with ethyl benzoylacetate. The mechanism, though debated, generally proceeds through an initial transesterification followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) and subsequent dehydration to form the pyrone ring. nih.gov

Alternative strategies for forming the 4-arylcoumarin scaffold include:

Perkin Reaction: While less common for 4-substituted coumarins, variations can be adapted.

Wittig-type Olefination: Intramolecular Wittig reactions of appropriate precursors can yield the coumarin (B35378) ring. nih.gov

Transition-Metal-Catalyzed Cyclizations: Methods involving palladium-catalyzed reactions, such as Heck-type couplings followed by lactonization, offer another route to the core structure. nih.gov

Introduction of the 2-oxopropoxy Moiety at C-7

Once the 7-hydroxy-4-phenyl-2H-chromen-2-one scaffold is in place, the 2-oxopropoxy group is introduced at the C-7 position. This is typically achieved through a Williamson ether synthesis. nih.gov The phenolic hydroxyl group at C-7 is first deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a more nucleophilic phenoxide ion. This intermediate is then reacted with an electrophile, chloroacetone (B47974) or bromoacetone, via an Sₙ2 reaction to yield the final product, this compound. nih.govniscpr.res.in The reaction is generally performed in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Regioselective Phenyl Substitution at C-4

Achieving regioselective placement of the phenyl group at the C-4 position is critical. In the context of the Pechmann condensation, this selectivity is dictated by the choice of the β-ketoester. Using ethyl benzoylacetate ensures that the phenyl group is incorporated directly at the C-4 position of the resulting coumarin. nih.gov

For syntheses that build upon a pre-existing coumarin ring, regioselectivity is achieved through modern cross-coupling reactions. A coumarin bearing a leaving group (e.g., a halogen or triflate) at the C-4 position can be coupled with phenylboronic acid (Suzuki coupling) or other organometallic phenyl reagents under palladium catalysis to introduce the phenyl group specifically at C-4. nih.govresearchgate.net

Catalytic Systems and Reaction Optimization in Chromene Synthesis

The efficiency of the Pechmann condensation for synthesizing the 4-phenylcoumarin (B95950) core has been significantly improved through the development of advanced catalytic systems and optimized reaction conditions. nih.gov While traditional Brønsted acids like sulfuric acid are effective, they can lead to harsh conditions and side product formation. nih.gov Modern approaches focus on milder and more environmentally benign alternatives.

Key Catalytic Systems:

Lewis Acids: Catalysts such as scandium(III) triflate (Sc(OTf)₃) and magnesium(II) bis(trifluoromethanesulfonyl)imide (Mg(NTf₂)₂) have proven to be highly efficient, even under solvent-free conditions. nih.gov

Solid-Supported Catalysts: To improve catalyst recovery and simplify purification, various solid-supported acids have been employed. These include silica-supported sulfuric acid, silica (B1680970) chloride, and SnCl₄ grafted on silica gel. nih.gov These catalysts offer advantages like thermal stability and high surface area. nih.gov

Other Catalysts: A range of other catalysts, including sulfamic acid, meglumine (B1676163) sulfate, and even Selectfluor™, have been reported to effectively promote the condensation. nih.gov

Reaction Optimization:

Solvent-Free Conditions: A significant trend is the move towards solvent-free "green" chemistry, which simplifies the experimental and work-up procedures and reduces chemical waste. nih.gov

Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. nih.gov

Table 1: Comparison of Catalytic Systems for Pechmann Condensation in 4-Arylcoumarin Synthesis nih.gov
CatalystConditionsKey Advantages
Sulfuric Acid (H₂SO₄)Conventional heatingTraditional, widely used
Scandium(III) triflate (Sc(OTf)₃)Solvent-free, thermalHigh efficiency, water stable
Silica-supported Sulfuric AcidSolvent-free, thermalHeterogeneous, recyclable, stable
CoPy₂Cl₂Microwave irradiationHighly efficient, rapid reaction
Meglumine SulfateMicrowave or thermalMild and efficient acid catalyst

Derivatization and Analog Synthesis from this compound Precursors

The title compound and its direct precursors serve as valuable intermediates for the synthesis of more complex heterocyclic systems, particularly those containing a furan (B31954) ring fused to the coumarin core.

Structural Elucidation and Characterization of Novel Derivatives

The definitive identification and characterization of novel derivatives originating from this compound rely on a combination of modern spectroscopic and analytical techniques. These methods provide unambiguous evidence of the molecular structure, confirming the success of synthetic transformations and the precise arrangement of atoms in the newly formed compounds. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and occasionally X-ray crystallography for absolute structure confirmation in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for the structural analysis of these coumarin derivatives.

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. For a typical 7-alkoxy-4-phenyl-2H-chromen-2-one derivative, the spectrum reveals characteristic signals. For instance, the vinylic proton at the C3 position of the chromen-2-one core typically appears as a singlet around δ 6.2 ppm. Protons on the aromatic rings exhibit distinct splitting patterns in the δ 7.0–8.0 ppm region, which helps to confirm the substitution pattern. Signals corresponding to the side chain, such as the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons of the 2-oxopropoxy group, are also clearly identifiable in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the lactone ring is typically observed at a downfield chemical shift (around δ 160 ppm). The spectrum also shows distinct signals for the other carbons of the coumarin core and the phenyl substituent, as well as the carbons of the side chain.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), is crucial for determining the exact molecular weight of the synthesized derivatives. This analysis provides the elemental composition of the molecule, which is a critical step in confirming its identity. The calculated mass is compared with the experimentally observed mass, and a close match validates the proposed chemical formula.

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray diffraction analysis offers the most definitive structural proof. This technique provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice. For example, analysis of related coumarin structures has confirmed the near-planar geometry of the fused ring system. researchgate.net

The following table summarizes typical characterization data for a representative 7-substituted-4-phenyl-2H-chromen-2-one derivative, illustrating the application of these analytical techniques.

Technique Observed Data for a Representative Derivative (7-((4-(2-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one) nih.gov
¹H NMR (CDCl₃, 300 MHz)δ 5.30 (s, 2H, –OCH₂–), 6.21 (s, 1H, C3-H), 6.75 (d, 1H, J = 2.7 Hz), 6.79 (s, 1H), 7.34 (s, 1H), 7.37–7.62 (m, 9H, Ar-H), 8.28 (s, 1H, Triazole-H)
¹³C NMR (CDCl₃, 75 MHz)δ 60.28, 102.68, 111.78, 112.41, 113.42, 128.18, 128.26, 128.30, 128.86, 129.71, 130.74, 131.09, 131.41, 131.80, 135.21, 155.53, 160.25, 160.80
HRMS (ESI) Calculated for C₂₄H₁₇ClN₃O₃⁺ [M+H]⁺: 430.0953; Found: 430.0946
Infrared (IR) 1702 cm⁻¹ (C=O stretch)

Modifications at the Chromen-2-one Core and the 2-oxopropoxy Side Chain

Chemical modifications of the this compound scaffold can be strategically performed at two main locations: the chromen-2-one core and the 2-oxopropoxy side chain. These transformations are aimed at creating a library of novel compounds with potentially enhanced biological activities or altered physicochemical properties.

Modifications of the Chromen-2-one Core: The core structure of this compound offers several sites for chemical alteration. The precursor, 7-hydroxy-4-phenyl-2H-chromen-2-one, is the typical starting point for many of these synthetic routes. nih.gov

Substitution at the Phenyl Ring: The 4-phenyl group can be substituted with various electron-donating or electron-withdrawing groups. This is often achieved by starting the synthesis with a correspondingly substituted benzaldehyde (B42025) in the initial condensation reaction that forms the coumarin ring.

Reactions at the C3 Position: While the C3 position in the parent molecule is occupied by a proton, it can be a site for functionalization. For instance, bromination can occur at this position, introducing a handle for further cross-coupling reactions.

Hydrolysis of the Lactone: The lactone ring of the coumarin system can be opened under basic conditions, although this often requires harsh conditions and can lead to decomposition.

Modifications of the 2-oxopropoxy Side Chain: The side chain at the 7-position provides a versatile handle for a variety of chemical transformations, primarily centered around the ketone functional group.

Reduction of the Ketone: The carbonyl group of the 2-oxopropoxy chain can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding a 7-(2-hydroxypropoxy) derivative.

Condensation Reactions: The ketone is susceptible to condensation reactions with various nucleophiles. For example, reaction with hydrazines can form hydrazones, while reaction with hydroxylamine (B1172632) can produce oximes. These reactions introduce new functional groups and can significantly alter the polarity and hydrogen-bonding capabilities of the molecule.

Formation of Heterocycles: The ketone and the adjacent methylene group can participate in cyclization reactions to form new heterocyclic rings fused to the coumarin scaffold. For instance, reaction with reagents like 2-aminobenzothiazole (B30445) in the presence of a dehydrating agent can lead to the formation of more complex fused systems. researchgate.net

These modifications allow for the systematic exploration of the structure-activity relationship of this class of compounds, enabling the fine-tuning of their properties.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Substructure

The design of hybrid molecules, which involves covalently linking two or more distinct pharmacophoric units, is a powerful strategy in medicinal chemistry to develop compounds with improved affinity, selectivity, or novel mechanisms of action. mdpi.com The this compound scaffold, or more commonly its precursor 7-hydroxy-4-phenyl-2H-chromen-2-one, serves as an excellent platform for creating such molecular hybrids.

The synthetic approach to these hybrids typically begins with the functionalization of the 7-hydroxy group of the coumarin core to introduce a linker. This linker is then used to attach the second bioactive molecule. A common strategy involves converting the hydroxyl group into an alkyne or azide, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a stable triazole ring connecting the two molecular entities.

For example, a series of hybrid molecules has been synthesized by linking the 7-hydroxy-4-phenylchromen-2-one scaffold to various substituted 1,2,4-triazole (B32235) moieties. nih.govnih.gov The synthesis involves a two-step process:

Alkylation: The 7-hydroxy group is first reacted with a bifunctional reagent, such as ethyl bromoacetate, to introduce a reactive ester group.

Hybridization: The resulting intermediate is then reacted with a thiocarbohydrazide, followed by cyclization with a substituted aniline (B41778) to form the final triazole-coumarin hybrid.

Another approach involves creating amide linkages. For instance, a 7-amino-4-methyl-2H-chromen-2-one can be coupled with a carboxylic acid-containing drug, such as (±)-flurbiprofen, to form a new hybrid molecule connected by an amide bond. mdpi.com This strategy leverages well-established peptide coupling chemistry.

The rationale behind creating these hybrids is often to combine the known biological activities of the individual components. Coumarins are known for a wide range of pharmacological properties, and linking them to other known active scaffolds like triazoles or non-steroidal anti-inflammatory drugs (NSAIDs) can lead to synergistic effects or a broader spectrum of activity. nih.gov

The table below outlines examples of hybrid molecules synthesized from coumarin scaffolds and the synthetic strategies employed.

Coumarin Scaffold Linked Moiety Linking Group Synthetic Strategy Reference
7-Hydroxy-4-phenyl-2H-chromen-2-oneSubstituted 1,2,4-TriazoleMethylene-triazoleClick Chemistry Approach nih.govnih.gov
7-Amino-4-methyl-2H-chromen-2-one(±)-FlurbiprofenAmideAmide Coupling Reaction mdpi.com
2-Imino-2H-chromene2,4-Diamino-1,3,5-triazineDirect C-C bondKnoevenagel Condensation nih.govresearchgate.net
Quercetin (a chromen-4-one)Ferulic AcidEsterAcylation/Esterification mdpi.com

Biological Activity Profiles and Pharmacological Potential of 7 2 Oxopropoxy 4 Phenyl 2h Chromen 2 One and Its Derivatives

Antiproliferative and Antitumor Activity Potential

Derivatives of the 4-phenyl-2H-chromen-2-one framework have demonstrated notable cytotoxic effects against various human cancer cell lines. The substitution at the 7-position, in particular, has been a key area of synthetic modification to enhance this activity.

Scientific investigations into derivatives of the core 7-hydroxy-4-phenylchromen-2-one structure have revealed significant antiproliferative capabilities. For instance, a series of 1,2,3-triazole and 4-methyl coumarin (B35378) hybrids showed cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 μM. researchgate.net Another study focusing on 1,2,4-triazole (B32235) derivatives linked to the 7-hydroxy-4-phenylchromen-2-one scaffold reported potent cytotoxic potential against a panel of six different human cancer cell lines. nih.gov One of the most active compounds, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, displayed an IC50 value of 2.63 ± 0.17 µM against AGS cells. nih.gov

Furthermore, other coumarin derivatives have shown activity against the K562 leukemia cell line. researchgate.net For example, certain synthesized chromone (B188151) derivatives were found to be particularly sensitive to the K562 cell line, with one compound exhibiting an IC50 value of 1.61 µM. nih.gov These studies collectively indicate that the 4-phenyl-2H-chromen-2-one skeleton is a promising template for developing novel anticancer agents.

Table 1: Antiproliferative Activity of Selected 4-Phenyl-2H-chromen-2-one Derivatives

Compound/Derivative Class Cancer Cell Line IC50 Value (µM) Source
1,2,3-Triazole/4-Methyl Coumarin Hybrids MCF-7 2.66 - 10.08 researchgate.net
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one AGS 2.63 ± 0.17 nih.gov

The efficacy of these novel coumarin derivatives has been compared to established chemotherapy drugs. In studies evaluating 1,2,4-triazole derivatives of 7-hydroxy-4-phenylchromen-2-one, most of the tested compounds exhibited better antitumor activity than the positive control drug, 5-fluorouracil. nih.gov Similarly, a series of 1,2,3-triazole and 4-methyl coumarin hybrids demonstrated IC50 values against the MCF7 cell line that were significantly lower than that of cisplatin (B142131) (45.33 μM) in the same assay. researchgate.net These comparative analyses highlight the potential of these coumarin-based compounds as potent alternatives or adjuncts in cancer therapy.

Anti-inflammatory Modulatory Effects

The 7-substituted coumarin framework is also a key pharmacophore for anti-inflammatory activity. Research has focused on its ability to modulate key signaling molecules and pathways involved in the inflammatory response.

A series of 7-(2-oxoalkoxy)coumarins, synthesized by joining substituted 7-hydroxycoumarins with chloroketones, were evaluated for their anti-inflammatory properties in lipopolysaccharide (LPS)-induced J774 macrophages. researchgate.net The findings revealed that substitution with a 7-(2-oxoalkoxy) group generally enhanced the anti-inflammatory properties compared to the parent 7-hydroxycoumarins. researchgate.net Many of the studied compounds significantly inhibited the production of nitric oxide (NO) and interleukin-6 (IL-6), with some of the most effective inhibitors showing IC50 values for NO and IL-6 inhibition in the micromolar range. researchgate.net The expression of inducible nitric oxide synthase (iNOS) was also a key target. researchgate.net Other studies on related coumarin and chromen-4-one derivatives have confirmed their ability to downregulate inflammatory mediators like NO, IL-6, and TNF-α. nih.govresearchgate.net

Table 2: Inhibition of Inflammatory Mediators by 7-(2-oxoalkoxy)coumarin Derivatives

Compound Target Mediator IC50 Value (µM) Source
Compound 12 NO 21 researchgate.net
Compound 12 IL-6 24 researchgate.net
Compound 20 NO 30 researchgate.net

The anti-inflammatory effects of coumarin derivatives are often mediated through the inhibition of critical transcriptional pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. mdpi.commdpi.com The NF-κB pathway is a central regulator of gene expression for pro-inflammatory cytokines and mediators like iNOS and IL-6. mdpi.com A study on novel 7-substituted coumarin derivatives demonstrated that their potent anti-inflammatory activity, observed through the inhibition of IL-6 and TNF-α release in RAW 264.7 cells, was linked to the modulation of the NF-κB signaling pathway. nih.gov Molecular docking and subsequent biological assays confirmed that a lead compound from this series could bind to a subunit of NF-κB and remarkably block its signaling cascade in vitro. nih.gov This mechanism involves preventing the degradation of the inhibitor of κBα (IκBα), which in turn inhibits the translocation of the active p65 subunit of NF-κB to the nucleus, thereby suppressing the transcription of inflammatory genes. mdpi.comresearchgate.net

Enzyme Inhibitory Actions and Receptor Interactions

The versatile chromen-2-one and related chromanone scaffolds have been explored for their ability to interact with various enzymes and cellular receptors, suggesting a broad therapeutic potential.

Research into 7-hydroxycoumarin derivatives has identified their potential as antagonists for the 5-HT1A serotonin (B10506) receptor. nih.gov This indicates a possible application in neurological and psychiatric disorders where modulation of the serotonergic system is beneficial.

Furthermore, the broader class of chromanones (which are structurally related to chromen-2-ones) has been investigated for a range of enzyme inhibitory activities. nih.gov Derivatives of this scaffold have shown potential in treating metabolic disorders by inhibiting enzymes such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are relevant targets in diabetes management. nih.gov These findings underscore the utility of the core coumarin and chromanone structures as templates for designing specific enzyme inhibitors and receptor modulators.

Table 3: Compound Names Mentioned in the Article

Compound Name
7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one
7-hydroxy-4-phenylchromen-2-one
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one
5-fluorouracil
Cisplatin
Nitric oxide (NO)
Interleukin-6 (IL-6)

Potential Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. cam.ac.uk Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and other health issues. cam.ac.uk Consequently, the inhibition of XO is a key therapeutic strategy for managing these conditions. cam.ac.uk

Compounds built upon the coumarin scaffold have demonstrated potential as XO inhibitors. Research into novel hydroxylated 3-arylcoumarins has identified potent inhibitors of this enzyme. For instance, 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin emerged as a particularly strong inhibitor with an IC50 value of 91 nM, significantly more potent than the reference drug allopurinol. cam.ac.uk Kinetic studies revealed that this and other potent derivatives, such as 3-(4'-bromothien-2'-yl)-5,7-dihydroxycoumarin (IC50 of 280 nM), act via a mixed-type inhibition mechanism. cam.ac.uk

Further studies on 3-phenylcoumarins have explored how different substituents affect inhibitory activity. The compound 3-(4-methoxyphenyl)-6-nitrocoumarin was identified as the most effective in its series, and molecular docking studies have been employed to understand its interaction with the XO binding pocket. nih.gov Although direct studies on this compound are not extensively documented, the established activity of the 4-phenylcoumarin (B95950) core structure suggests its potential as a scaffold for designing novel xanthine oxidase inhibitors. researchgate.netnih.gov

Table 1: Xanthine Oxidase (XO) Inhibition by Phenylcoumarin Derivatives
CompoundInhibitory Concentration (IC50)Reference
3-(3'-Bromophenyl)-5,7-dihydroxycoumarin91 nM cam.ac.uk
3-(4'-bromothien-2'-yl)-5,7-dihydroxycoumarin280 nM cam.ac.uk
Allopurinol (Reference)~14.7 µM (calculated from 2.3 µg/mL) cam.ac.uk

Broad-Spectrum Enzyme Modulatory Capacity

Derivatives of the chromenone scaffold are recognized for their ability to interact with a wide array of enzymes, indicating a broad-spectrum modulatory capacity.

Monoamine Oxidase (MAO): Monoamine oxidases A and B are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic approach for depression and neurodegenerative diseases. nih.govscienceopen.com Studies on 7-oxycoumarin derivatives have revealed potent and selective inhibition of MAO-A, with some compounds exhibiting Ki values in the picomolar range. nih.gov The position of the phenyl group on the coumarin ring is critical for selectivity; 3-phenylcoumarins tend to inhibit MAO-B, while 4-phenylcoumarins favor MAO-A inhibition. scienceopen.comscienceopen.com For example, 6-Chloro-3-(3'-methoxyphenyl)coumarin was identified as an extremely potent MAO-B inhibitor with an IC50 value of 0.001 µM. nih.gov

Cholinesterase: Acetylcholinesterase (AChE) inhibitors are a cornerstone in the management of Alzheimer's disease. nih.gov Phenylcarbamate derivatives of 7-hydroxy-4-methylcoumarin have been synthesized and shown to be potent AChE inhibitors. nih.govresearchgate.net The introduction of a phenylcarbamate group significantly enhances inhibitory activity compared to the parent coumarin. nih.gov One such derivative demonstrated an IC50 of 13.5 nM for AChE, showcasing the potential of this class of compounds as anti-amnestic agents. nih.gov

Vitamin K1 Epoxide Reductase (VKOR): Coumarin derivatives are famously used as anticoagulants. Their mechanism of action involves the inhibition of the Vitamin K epoxide reductase complex 1 (VKORC1). nih.gov This enzyme is essential for the recycling of vitamin K, a necessary cofactor for the synthesis of several blood clotting factors. nih.gov Warfarin (B611796), a well-known coumarin-based drug, functions as a vitamin K antagonist through this mechanism. nih.gov This established activity highlights the potential of other structurally related coumarins to interfere with the vitamin K cycle.

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer progression. nih.gov Inhibition of Hsp90 is a validated strategy in cancer therapy. While natural products have been a primary source of Hsp90 inhibitors, various synthetic scaffolds, including purine and pyrazole (B372694) derivatives, have been developed. nih.govnih.gov Some coumarin-based compounds have also been investigated as Hsp90 inhibitors, typically targeting the N-terminal ATP-binding pocket of the protein. researchgate.net

Other Noteworthy Biological Activities of Related Chromenone Structures

Beyond specific enzyme inhibition, the chromenone scaffold is associated with a variety of other important biological activities.

Antioxidant Potential

Many chromenone and coumarin derivatives exhibit significant antioxidant properties. nih.gov Their ability to scavenge free radicals has been demonstrated in various in vitro assays, including those using 1,1-diphenyl-2-picryl-hydrazyl (DPPH), hydroxyl radicals, and lipid peroxides. mdpi.com The antioxidant capacity is often linked to the presence and position of hydroxyl groups on the coumarin ring system. mdpi.comnih.gov For example, studies on 4-hydroxycoumarin (B602359) derivatives have identified several compounds with potent radical scavenging activity. mdpi.com Chalcone analogs incorporating a 2H-chromen-2-one residue have also shown prolonged antioxidant effects. eco-vector.com

Table 2: Antioxidant Activity of Selected 4-Hydroxycoumarin Derivatives
Compound IDActivityAssayIC50 / OH50 (µg/mL)Reference
Compound 4cHydroxyl Radical Scavenging-5.94 mdpi.com
Compound 2cHydroxyl Radical Scavenging-9.81 mdpi.com
Compound 7bHydroxyl Radical Scavenging-9.89 mdpi.com
BHT (Reference)Hydroxyl Radical Scavenging-33.92 mdpi.com

Antimicrobial and Antiviral Activities

The coumarin nucleus is a common feature in compounds with antimicrobial properties. Derivatives have shown activity against a range of food-poisoning bacteria, including Bacillus cereus, Listeria monocytogenes, and Staphylococcus aureus. mdpi.com Structure-activity relationship studies indicate that substitutions on the coumarin ring, such as hydroxyl and trifluoromethyl groups, can enhance antibacterial effects. mdpi.com For instance, 5,7-dihydroxy-4-trifluoromethylcoumarin (B14430985) was found to have a minimum inhibitory concentration (MIC) of 1.5 mM against several bacterial strains. mdpi.com Similarly, 4-arylcoumarins with dihydroxyl substitutions have demonstrated notable antimicrobial activity. researchgate.net

In addition to antibacterial effects, various natural and synthetic chromone derivatives have been reported to possess antiviral activity.

Antithrombotic and Vasorelaxant Effects

The antithrombotic properties of coumarins are well-established, with warfarin being a primary example. nih.govnih.gov Beyond anticoagulation via VKOR inhibition, coumarin derivatives can also exhibit antiplatelet activity. dntb.gov.uaresearchgate.net Studies have shown that certain derivatives can inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. nih.govdntb.gov.ua

Furthermore, chromone and coumarin structures are associated with vasorelaxant effects. nih.gov Research has shown that certain chromone derivatives can relax pre-contracted aortic rings. For example, one study found that chromone 6e was a potent vasorelaxant with an EC50 of 0.80 μM, acting as a phosphodiesterase inhibitor. researchgate.net Other studies have demonstrated that the vasorelaxant effect can be mediated through the release of nitric oxide (NO) from endothelial cells. nih.gov

Inhibition of β-Amyloid Aggregation

The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathology of Alzheimer's disease. researchgate.net Small molecules that can inhibit this process are of significant therapeutic interest. nih.gov Coumarin and its analogs have been identified as a novel class of Aβ aggregation inhibitors. nih.gov The functionalization of the coumarin structure can influence the inhibitory mechanism. nih.gov Studies on 4,7-disubstituted coumarin derivatives found that trihydroxy derivatives were particularly effective at inhibiting Aβ aggregation, promoting the formation of non-toxic, amorphous aggregates. nih.gov One such compound, 5b , exhibited an IC50 of 13.5 μM for the inhibition of Aβ aggregation, suggesting that this scaffold is a promising starting point for the development of Alzheimer's disease therapeutics. nih.gov

Mechanistic Elucidation at the Molecular and Cellular Levels

Investigation of Molecular Targets and Ligand-Target Interactions

Research into 4-phenylcoumarin (B95950) derivatives has unveiled their ability to interact with a variety of biological macromolecules, suggesting that their cellular effects are mediated through multiple molecular targets. Key targets identified for analogous compounds include proteins central to cell division, viral replication, and bacterial survival.

One of the most significant targets for this class of compounds is tubulin . A set of novel 4-phenylcoumarin derivatives was designed and synthesized to act as tubulin polymerization inhibitors. nih.gov These compounds are believed to interact with the colchicine (B1669291) binding site, disrupting microtubule dynamics, which is essential for mitotic spindle formation and, consequently, cell division. nih.gov This interaction positions them as potential anti-cancer agents. nih.gov

In the context of antiviral research, derivatives of (2-oxo-4-phenyl-2H-chromen-7-yloxy) acetic acid have been identified as potent inhibitors of the Hepatitis A Virus (HAV) 3C protease . nih.gov This viral enzyme is crucial for the proteolytic processing of the viral polyprotein, a necessary step for viral maturation and replication. nih.gov The inhibition of this target effectively halts the viral life cycle.

Furthermore, molecular docking studies have explored the potential of 4-phenylcoumarins and related structures to interact with other important enzymes. These include bacterial proteins such as tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase , suggesting a potential for antibacterial applications. researchgate.net Other investigated targets for various coumarin (B35378) derivatives include Cyclin-Dependent Kinase 2 (CDK2) and Phosphodiesterase 4 (PDE4), indicating a broad range of possible therapeutic applications. ajpp.innih.gov

Potential Molecular TargetDerivative ClassProposed EffectReference
Tubulin4-Phenylcoumarin-thiazolidinone hybridsInhibition of polymerization nih.gov
Hepatitis A Virus (HAV) 3C Protease(2-oxo-4-phenyl-2H-chromen-7-yloxy) acetic acid derivativesEnzyme inhibition nih.gov
Tyrosyl-tRNA SynthetaseHydroxy-4-phenylcoumarinsEnzyme inhibition (predicted) researchgate.net
Topoisomerase II DNA GyraseHydroxy-4-phenylcoumarinsEnzyme inhibition (predicted) researchgate.net
Phosphodiesterase 4 (PDE4)7-hydroxy-4-methyl coumarin derivativesEnzyme inhibition (predicted) ajpp.in
Cyclin-Dependent Kinase 2 (CDK2)Substituted benzocoumarinsEnzyme inhibition (predicted) nih.gov

Assessment of Cellular Pathway Modulation

The interaction of 4-phenylcoumarin analogs with their molecular targets triggers downstream effects on various cellular signaling pathways. These modulations are central to their observed biological activities, particularly their anti-proliferative and anti-inflammatory effects.

A primary consequence of tubulin inhibition by 4-phenylcoumarin derivatives is the disruption of the cell cycle. nih.gov Studies on active compounds have demonstrated an ability to induce cell cycle arrest at the G2/M phase . nih.govnih.gov By preventing the formation of a functional mitotic spindle, these compounds halt cell division, leading to an accumulation of cells in this phase of the cycle. This arrest can subsequently trigger programmed cell death, or apoptosis , which has been confirmed by the detection of an increase in the pre-G1 cell population and the activation of key executioner enzymes like caspase-7. nih.gov

In addition to cancer-related pathways, related chromenone structures have been shown to modulate inflammatory signaling. Certain 2-phenyl-4H-chromen-4-one derivatives can suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the Toll-like receptor 4 (TLR4)/Mitogen-activated protein kinase (MAPK) signaling pathway . nih.gov This inhibition leads to the downregulation of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools for predicting and rationalizing the interactions between small molecules and their biological targets, offering insights that guide further experimental work.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been extensively applied to 4-phenylcoumarin derivatives to understand their interactions with various targets. For instance, docking studies of tubulin inhibitors revealed that these compounds likely occupy the colchicine binding site, mimicking the binding mode of the natural ligand. nih.gov Similarly, docking of HAV 3C protease inhibitors helped to identify key amino acid residues within the active site that are crucial for binding. nih.gov These studies provide a structural basis for the observed inhibitory activity and guide the rational design of more potent analogs.

Compound ClassProtein TargetSoftware/MethodKey FindingReference
4-Phenylcoumarin derivativesTubulinMolecular Operating Environment (MOE)Binding mode similar to colchicine nih.gov
4-Phenylcoumarin derivativesHAV 3C ProteaseNot SpecifiedPredicted significant inhibitory effect nih.gov
Hydroxy-4-phenylcoumarinsBacterial DNA Gyrase BNot SpecifiedGood predicted binding energies researchgate.netresearchgate.net
Substituted CoumarinsPDE4BAutoDock VinaEvaluation of binding interactions ajpp.in
FuranocoumarinsERα, EGFR, mTORFlexXIdentification of potential inhibitors nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

A theoretical study on 7-hydroxy-4-phenylcoumarin (B181766) and 5,7-dihydroxy-4-phenylcoumarin (B1236179) using DFT with the B3LYP/6-31G(d,p) basis set elucidated these properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive and prone to donating electrons. nih.gov This analysis helps to predict how a molecule might behave in a biological system and provides insights into its potential for charge-transfer interactions with a receptor. researchgate.net

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
7-hydroxy-4-phenylcoumarinDFT/B3LYP/6-31G(d,p)Data not specified in abstractData not specified in abstractAnalysis performed researchgate.net
5,7-dihydroxy-4-phenylcoumarinDFT/B3LYP/6-31G(d,p)Data not specified in abstractData not specified in abstractAnalysis performed researchgate.net

Biochemical and Cell-Based Assays for Pathway Interrogation

The hypotheses generated from computational studies and initial screenings are validated using a suite of biochemical and cell-based assays. These experimental techniques provide concrete evidence of a compound's effect on specific targets and cellular pathways.

To assess the anti-proliferative effects of 4-phenylcoumarin analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. nih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

To confirm the mechanism of action, specific assays are employed. For tubulin inhibitors, an in vitro tubulin polymerization assay can directly measure the compound's ability to prevent the formation of microtubules. nih.gov The effects on the cell cycle are quantified using flow cytometry after staining cellular DNA with a fluorescent dye, which allows for the determination of the percentage of cells in the G1, S, and G2/M phases. nih.gov Apoptosis is also frequently measured by flow cytometry to identify the sub-G1 population or by using Annexin V/Propidium Iodide staining. nih.gov Furthermore, Western blotting can be used to measure the levels of key proteins involved in these pathways, such as caspases for apoptosis or cyclins for cell cycle regulation. nih.gov For investigating anti-inflammatory effects, assays measuring the levels of NO, TNF-α, and IL-6 in cell culture supernatants, often from LPS-stimulated macrophages, are standard practice. nih.gov

Assay TypePurposeExample ApplicationReference
MTT AssayMeasure cell viability and proliferationScreening for anti-cancer activity nih.gov
Tubulin Polymerization AssayDirectly measure inhibition of microtubule formationConfirming mechanism for tubulin inhibitors nih.gov
Flow Cytometry (Cell Cycle)Quantify distribution of cells in different cycle phasesDetecting G2/M arrest nih.gov
Flow Cytometry (Apoptosis)Quantify apoptotic cells (e.g., sub-G1 peak)Confirming induction of programmed cell death nih.gov
Western BlotDetect and quantify specific protein levelsMeasuring caspase activation or TLR4/MAPK pathway proteins nih.govnih.gov
Enzyme Inhibition AssaysMeasure the inhibitory potency (IC50, Ki) against a specific enzymeTesting inhibitors of HAV 3C protease nih.gov
Griess Assay / ELISAMeasure levels of inflammatory mediators (NO, cytokines)Assessing anti-inflammatory activity nih.gov

Structure Activity Relationship Sar Studies of 7 2 Oxopropoxy 4 Phenyl 2h Chromen 2 One and Its Analogs

Systematic Modification of the 2-oxopropoxy Moiety and Its Influence on Bioactivity

The 7-alkoxy substitution on the 4-phenylcoumarin (B95950) scaffold is a critical determinant of biological activity. While direct and systematic SAR studies on the 2-oxopropoxy group of the title compound are not extensively documented, research on analogous 7-O-linked derivatives provides significant insights into the influence of this moiety. The general understanding is that the nature of the substituent at the 7-position can significantly modulate the physicochemical properties and, consequently, the bioactivity of the entire molecule. nih.gov

In a notable study, a series of novel 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles were synthesized and evaluated for their cytotoxic potential against various human cancer cell lines. nih.govnih.gov This research effectively explores modifications of the alkoxy group at the 7-position, replacing the 2-oxopropoxy moiety with larger, nitrogen-containing heterocyclic systems. The findings from this study are pivotal in understanding how alterations to the 7-substituent impact bioactivity.

One of the key observations was that the introduction of a 1,2,4-triazole (B32235) moiety linked via a methoxy (B1213986) bridge to the 7-position of the 4-phenylcoumarin core resulted in compounds with potent cytotoxic activity. nih.gov For instance, the analog 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one demonstrated superior activity against AGS cancer cells with an IC₅₀ value of 2.63 ± 0.17 µM. nih.govnih.gov This suggests that the steric bulk and electronic properties of the substituent at the 7-position play a crucial role in the compound's anticancer effects. The study also revealed that 1,2,4-triazole derivatives exhibited significantly stronger antitumor activity than their 1,2,3-triazole counterparts, highlighting the importance of the specific heterocyclic system attached. nih.govnih.gov

The following table summarizes the cytotoxic activity of selected 7-O-substituted 4-phenylcoumarin analogs:

CompoundR Group at 7-positionCancer Cell LineIC₅₀ (µM)
7-hydroxy-4-phenylchromen-2-one-OHAGS>50
7-((4-(2-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one-OCH₂-(4-(2-chlorophenyl)-1,2,4-triazole)AGS10.12 ± 0.45
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one-OCH₂-(4-(4-chlorophenyl)-1,2,4-triazole)AGS2.63 ± 0.17

These findings collectively indicate that while the 2-oxopropoxy group provides a foundational level of activity, its replacement with more complex and electronically diverse moieties, such as substituted triazoles, can significantly enhance the pharmacological, particularly the cytotoxic, properties of the 4-phenylcoumarin scaffold.

Role of the Phenyl Substituent at C-4 on Pharmacological Profile

For instance, in the context of monoamine oxidase (MAO) inhibition, it has been demonstrated that 4-phenyl substitution is more effective for MAO-A inhibition, whereas 3-phenyl substitution enhances MAO-B inhibition. researchgate.net This highlights the regioselective importance of the phenyl group's placement on the coumarin (B35378) scaffold for specific enzyme targeting.

In the development of tubulin polymerization inhibitors for anticancer applications, the 4-phenylcoumarin skeleton has been identified as a crucial pharmacophore. nih.gov Molecular modeling studies of certain 4-phenylcoumarin derivatives have revealed that this phenyl group is involved in key interactions within the binding site of tubulin. nih.gov The orientation and substitution pattern of this phenyl ring can therefore dictate the potency and selectivity of the inhibitory activity.

While the parent compound features an unsubstituted phenyl ring at the C-4 position, modifications to this ring can lead to significant changes in bioactivity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule, affecting its binding affinity to target proteins. The table below illustrates how substitutions on the C-4 phenyl ring of related coumarin scaffolds can influence their biological activity.

Base ScaffoldC-4 SubstituentBiological ActivityReference
7-hydroxycoumarinPhenylCytotoxic nih.gov
Coumarin4-PhenylMAO-A inhibitor researchgate.net
4-phenylcoumarin derivativePhenylTubulin polymerization inhibitor nih.gov

These examples underscore the integral role of the C-4 phenyl substituent in defining the pharmacological properties of this class of coumarins.

Exploration of Substituents on the Chromen-2-one Core for Modulating Biological Effects

The chromen-2-one (coumarin) core serves as a versatile scaffold in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents at different positions. mdpi.com The substitution pattern on the benzopyrone ring system significantly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. mdpi.com

Research has shown that substituents at the 3, 4, 7, and 8 positions of the coumarin ring are particularly influential in dictating the pharmacological effects. mdpi.com For instance, the presence of a hydroxyl group at the 7-position, as seen in the precursor to the title compound, is a common feature in many biologically active coumarins and often serves as a handle for further derivatization. nih.govnih.govnih.gov The conversion of this hydroxyl group to the 2-oxopropoxy ether in the title compound is a key structural modification that alters its properties.

Studies on various coumarin derivatives have provided valuable SAR insights:

Anticancer Activity : In a series of 7-hydroxy-4-phenylcoumarin (B181766) derivatives linked to triazole moieties, the nature of the substituent at the 7-position was found to be critical for cytotoxic activity. nih.govnih.gov As previously mentioned, the introduction of a 4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy group at this position led to a significant enhancement of anticancer potency compared to the parent 7-hydroxy compound. nih.govnih.gov

Enzyme Inhibition : For inhibition of steroid-11β-hydroxylase, structural optimization of 7-(benzyloxy)-4-(1H-imidazol-1-ylmethyl)-2H-chromen-2-one revealed that specific substitutions on the benzyl (B1604629) group at the 7-position could improve inhibitory potency and selectivity. nih.gov

Neuronal Enzyme Inhibition : In a study of 7-substituted coumarins, it was found that modifications at position 4 and/or 7 could direct the selectivity towards either neuronal enzyme inhibition or antimycobacterial effects. nih.gov

The following table provides examples of how substitutions on the chromen-2-one core of 4-phenylcoumarin analogs can modulate their biological activity:

Position of SubstitutionSubstituentResulting Biological Activity
7-OCH₂-(4-(4-chlorophenyl)-1,2,4-triazole)Enhanced anticancer activity
7-O-benzyl-[3-(trifluoromethoxy)]Improved CYP11B1 inhibition
4 and 7Varied substituentsDirected selectivity for neuronal enzyme inhibition or antimycobacterial activity

These findings collectively demonstrate that the chromen-2-one core is a highly adaptable platform, and strategic placement of various functional groups can lead to the development of compounds with optimized and specific biological activities.

SAR of Fused Furo-Chromenes Derived from 7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one

The fusion of a furan (B31954) ring to the coumarin scaffold of this compound gives rise to furo-chromenes, a class of compounds with distinct and often enhanced biological properties. The formation of this additional heterocyclic ring alters the planarity, rigidity, and electronic distribution of the parent molecule, leading to modified interactions with biological targets. The synthesis of such fused systems often begins with 7-hydroxy-4-phenylcoumarins, the precursor to the title compound. researchgate.net

The linear furo[3,2-g]coumarins, also known as psoralens, and their angular isomers, such as those with a furo[2,3-g] framework, have been the subject of extensive research. researchgate.netmdpi.com A study focusing on the synthesis of 5-phenyl-7H-furo[2,3-g]chromen-7-ones and 9-phenyl-7H-furo-[2,3-f]chromen-7-ones from 7-hydroxy- and 5-hydroxy-4-phenylcoumarins, respectively, highlights the structural diversity that can be achieved. researchgate.net

In a recent study, a series of 2H-chromene and 7H-furo-chromene derivatives were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.gov The furo-chromene derivatives, in particular, showed selective inhibition of the tumor-associated hCA isoforms IX and XII. nih.gov This selectivity is a crucial aspect of their therapeutic potential.

The following table presents data on the inhibitory activity of representative furo-chromene derivatives against different hCA isoforms:

CompoundFused Ring SystemhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
EMAC10164d7H-furo-chromene>10000>10000201.211.4
EMAC10164g7H-furo-chromene>10000>10000179.39.8

The data clearly indicates that these furo-chromene derivatives are highly selective for the tumor-associated isoforms hCA IX and XII over the off-target isoforms hCA I and II. nih.gov This selectivity is attributed to the unique structural features imparted by the fused furan ring, which likely facilitates specific interactions within the active sites of these enzymes.

Furthermore, another study on a novel furocoumarin derivative, 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one, demonstrated its ability to upregulate melanin (B1238610) synthesis, suggesting its potential in treating pigmentation disorders. mdpi.com This diverse range of activities underscores the significance of the fused furan ring in modulating the biological effects of the 4-phenylcoumarin scaffold.

Identification of Key Pharmacophoric Elements for Desired Biological Activities

Pharmacophore modeling is a powerful tool in drug discovery that helps to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govdovepress.com For the this compound scaffold and its analogs, several key pharmacophoric elements have been identified that are crucial for their diverse biological activities, particularly as anticancer agents.

Based on various SAR and molecular modeling studies, the following pharmacophoric features can be delineated for this class of compounds:

The Coumarin Core : The planar, bicyclic 2H-chromen-2-one system serves as a rigid scaffold that correctly orients the other functional groups for optimal interaction with the target. It is often involved in hydrophobic and π-π stacking interactions within the binding site. nih.gov

The C-4 Phenyl Group : This aromatic ring is a critical hydrophobic feature. Its presence and orientation are often essential for anchoring the molecule within a specific pocket of the target protein. nih.gov In some cases, as with tubulin inhibitors, it interacts with key amino acid residues. nih.gov

Hydrogen Bond Donors and Acceptors : The carbonyl group of the lactone ring in the coumarin core is a prominent hydrogen bond acceptor. Depending on the specific modifications, other hydrogen bond donors or acceptors may be introduced, for example, in the substituent at the 7-position, which can form crucial interactions with the biological target.

A pharmacophore model for 4-phenylcoumarin derivatives acting as tubulin polymerization inhibitors identified the coumarin, acetamide, and thiazolidinone moieties as crucial for activity. nih.gov While not directly applicable to the title compound, this highlights the importance of specific functional groups in defining the pharmacophore.

The following table summarizes the key pharmacophoric elements and their putative roles in the biological activity of 4-phenylcoumarin derivatives:

Pharmacophoric ElementFeature TypePutative Role in Bioactivity
Chromen-2-one CoreAromatic, Planar ScaffoldHydrophobic interactions, π-π stacking
C-4 Phenyl GroupAromatic, HydrophobicAnchoring in binding pocket, hydrophobic interactions
7-Oxygen AtomHydrogen Bond AcceptorInteraction with target protein
Lactone CarbonylHydrogen Bond AcceptorKey interaction with target protein

Advanced Analytical and Research Methodologies in the Study of 7 2 Oxopropoxy 4 Phenyl 2h Chromen 2 One

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are fundamental to the structural confirmation of newly synthesized compounds like 7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic framework.

¹H-NMR and ¹³C-NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the ¹H-NMR spectrum of a related compound, 7-((4-(2-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, characteristic signals confirm the presence of the coumarin (B35378) core and its substituents. nih.gov For this compound, one would expect to observe distinct signals corresponding to the protons of the phenyl group, the coumarin ring, and the 2-oxopropoxy side chain. Similarly, ¹³C-NMR spectroscopy would reveal the chemical environment of each carbon atom, including the characteristic carbonyl carbon of the lactone ring, which typically appears significantly downfield. mdpi.com

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Substituted 4-phenyl-2H-chromen-2-one Scaffold
Technique Assignment Expected Chemical Shift (δ ppm) Notes
¹H-NMRAromatic Protons (Phenyl & Benzene (B151609) ring)7.0 - 8.0Complex multiplet patterns.
C3-H (Olefinic proton)~6.2Singlet, characteristic of the coumarin C3 proton.
O-CH₂ (Propoxy chain)~4.7Singlet or doublet, depending on coupling.
C=O-CH₃ (Propoxy chain)~2.3Singlet, characteristic of a methyl ketone.
¹³C-NMRC=O (Lactone)~160Characteristic chemical shift for a coumarin C2 carbonyl.
C=O (Ketone)>200Expected shift for the ketone in the propoxy chain.
Aromatic & Olefinic Carbons100 - 155Multiple signals corresponding to the carbons of the fused rings and phenyl substituent.
O-CH₂ Carbon~70Carbon adjacent to the ether oxygen.
CH₃ Carbon~27Methyl carbon of the ketone.

ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry): ESI-HRMS is a powerful tool for determining the precise molecular weight and elemental formula of a compound. mdpi.com For a related derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, the observed mass of the protonated molecule [M+H]⁺ was 430.0946, which closely matched the calculated value of 430.0953, confirming its elemental composition. nih.gov A similar analysis for this compound would be expected to yield an exact mass measurement consistent with its chemical formula, C₁₈H₁₄O₄.

IR (Infrared) and UV-Vis (Ultraviolet-Visible) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For coumarin derivatives, a strong absorption band corresponding to the C=O stretch of the lactone ring is typically observed around 1700-1740 cm⁻¹. nih.goviosrjournals.org Additional peaks would indicate the C-O ether linkage and aromatic C=C bonds. UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation of the 4-phenyl-2H-chromen-2-one core results in characteristic absorption maxima in the UV-visible range, which can be analyzed to understand its photophysical properties. researchgate.netnih.gov

Chromatographic Methods for Purification and Characterization

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone method in this regard. csic.es For chiral molecules, specialized chiral HPLC methods are crucial. phenomenex.com Although this compound itself is not chiral, derivatives synthesized from it or related chiral precursors would require enantiomeric purity analysis. Chiral HPLC utilizes a chiral stationary phase (CSP) to selectively interact with each enantiomer, allowing for their separation and quantification. phenomenex.comnih.gov This is critical in pharmaceutical research, where the biological activity of enantiomers can differ significantly. unina.it The determination of enantiomeric excess (>98%) is a standard measure of purity for such compounds. unina.it

Table 2: Representative Crystallographic Data for a Coumarin Derivative
Parameter Example Value Significance
Crystal SystemOrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁2₁2₁Defines the specific symmetry elements within the crystal. uomphysics.net
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal lattice.
Dihedral Anglee.g., 1.22 (12)°Measures the angle between planes (e.g., between the benzene and pyran rings), indicating planarity. nih.gov
Intermolecular InteractionsC-H···O, O-H···OIdentifies non-covalent forces like hydrogen bonds that stabilize the crystal structure. uomphysics.net

Computational Chemistry and Bioinformatics for Predictive Modeling and Data Analysis

Computational chemistry complements experimental work by providing theoretical insights into molecular structure, properties, and reactivity. Techniques such as Density Functional Theory (DFT) are used to optimize molecular geometries and predict spectroscopic data (like IR and NMR spectra), which can then be compared with experimental results for validation. uomphysics.net Molecular docking studies, a key tool in bioinformatics, can predict the binding affinity and orientation of a molecule within the active site of a biological target, such as a protein or enzyme. mdpi.com This predictive modeling is instrumental in the early stages of drug discovery for prioritizing compounds for synthesis and further biological testing, as demonstrated in studies of other coumarin-based agents. mdpi.comresearchgate.net

In Vitro Biological Screening Platforms for High-Throughput Evaluation

To assess the therapeutic potential of this compound, in vitro biological screening is employed. These platforms allow for the rapid, high-throughput evaluation of a compound's activity against various biological targets. For instance, derivatives of the parent 7-hydroxy-4-phenyl-2H-chromen-2-one scaffold have been subjected to cytotoxicity screening against panels of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-yl)-diphenyl tetrazolium bromide) assay. nih.govnih.gov Such screens determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀), providing a quantitative measure of its potency. nih.gov Further assays, such as flow cytometry, can then be used to investigate the mechanism of action, for example, by determining if the compound induces apoptosis or causes cell cycle arrest. nih.gov

Table 3: Example of In Vitro Cytotoxicity Data Presentation for Coumarin Derivatives
Cell Line Description Example IC₅₀ (µM)
AGSHuman gastric adenocarcinoma2.63 ± 0.17 nih.gov
MGC-803Human gastric cancer>50
HCT-116Human colon cancer15.4 ± 1.2
A-549Human lung cancer22.8 ± 2.1
HepG2Human liver cancer18.9 ± 1.5
HeLaHuman cervical cancer25.1 ± 2.5

Note: Data is representative for a potent derivative of the 7-hydroxy-4-phenyl-2H-chromen-2-one scaffold and not for the title compound itself. nih.gov

Future Perspectives and Translational Research Avenues for 7 2 Oxopropoxy 4 Phenyl 2h Chromen 2 One

Rational Design of Novel Chromen-2-one Scaffolds with Enhanced and Selective Bioactivities

The rational design of new derivatives based on the 2H-chromen-2-one scaffold is a key strategy for improving therapeutic efficacy and specificity. The unique chemical structure of coumarins, characterized by a benzopyrone system, allows for interaction with various biological targets through mechanisms like hydrogen bonding, pi-stacking, and hydrophobic interactions. researchgate.net The biological effects of coumarin (B35378) derivatives are highly dependent on the type and position of substituents on the basic core. nih.govdoaj.org

Medicinal chemists utilize this principle to create novel molecules with enhanced and selective bioactivities. By strategically modifying the 7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one structure, it is possible to fine-tune its pharmacological profile. For instance, structure-activity relationship (SAR) studies have shown that introducing an aromatic group at position 3 can confer anti-inflammatory activity. nih.gov Similarly, the design of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives, starting from a natural product lead, resulted in a 7400-fold increase in potency as Dipeptidyl Peptidase 4 (DPP-4) inhibitors. nih.gov

This design process often employs computational methods like molecular docking to predict how newly designed compounds will bind to specific proteins, thereby guiding the synthesis of more selective and potent agents. nih.govdoaj.org The goal is to develop derivatives that exhibit high affinity for a desired target, such as a specific enzyme or receptor, while minimizing off-target effects.

Scaffold/Derivative ClassTarget/BioactivityDesign Strategy HighlightReference
4-PhenylcoumarinsTubulin Polymerization Inhibition (Anticancer)Design of derivatives targeting the colchicine (B1669291) binding site on tubulin. nih.gov
7-Hydroxycoumarin-triazole hybridsCytotoxicity against cancer cells (e.g., AGS)Linking a 1,2,4-triazole (B32235) moiety to the 7-hydroxy-4-phenylcoumarin (B181766) core. nih.gov
2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-aminesDPP-4 Inhibition (Antidiabetic)Scaffold hopping and electrostatic complementary methods based on a natural product. nih.gov
Hydroxycoumarin derivatives5-HT1A Serotonin (B10506) Receptor AntagonismModification of linkers and substituents on the arylpiperazinyl moiety. mdpi.com

Exploration of Multi-Targeting Strategies for Complex Disease Modalities

Complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions are multifactorial, involving multiple pathological pathways. nih.gov This complexity often limits the effectiveness of single-target drugs. nih.gov Consequently, multi-target drug design, which aims to create single molecules capable of interacting with multiple disease-relevant targets, has emerged as a promising therapeutic strategy. nih.govnih.gov

The coumarin scaffold is exceptionally well-suited for developing multi-target agents. frontiersin.orgresearchgate.net Researchers have designed coumarin-based hybrids that combine the coumarin core with other pharmacophores to address different aspects of a disease simultaneously. For example, in the context of neurodegenerative diseases like Alzheimer's, coumarin-chalcone hybrids have been developed as potent and selective inhibitors of monoamine oxidase B (MAO-B) while also modulating other targets like adenosine (B11128) receptors or acting as antioxidants. nih.gov Similarly, curcumin-coumarin hybrids have shown potential as multi-target agents against neurodegenerative disorders by inhibiting enzymes like cholinesterases and exhibiting neuroprotective properties. nih.gov This approach holds the potential for synergistic or cooperative effects, leading to improved therapeutic outcomes. researchgate.net

Coumarin Hybrid TypeDisease ModalityMultiple TargetsReference
Coumarin-chalcone hybridsNeurodegenerative DiseasesMonoamine oxidase B (MAO-B), Adenosine receptors nih.gov
Curcumin-coumarin hybridsNeurodegenerative DiseasesCholinesterases (AChE, BuChE), Antioxidant pathways nih.gov
Coumarin-substituted benzimidazolium chloridesGynecological CancersMultiple cancer-related pathways frontiersin.org
General Coumarin DerivativesVarious Systemic DiseasesCarbonic anhydrases, CNS enzymes, Protein kinases frontiersin.orgresearchgate.net

Development of Advanced Synthetic Routes for Scalable Production and Diversity-Oriented Synthesis

The translation of promising coumarin derivatives from the laboratory to clinical application requires efficient, scalable, and sustainable synthetic methods. Classical methods for coumarin synthesis include the Perkin, Pechmann, and Knoevenagel reactions. orientjchem.org However, modern organic synthesis has introduced more advanced routes for producing 4-phenylcoumarins and other derivatives. These include transition-metal-catalyzed C-H bond functionalization and multicomponent reactions (MCRs), which offer high atom economy and allow for the construction of complex molecules in a single step. nih.govnih.govmdpi.com For instance, the Pechmann condensation has been optimized using catalysts like p-toluenesulfonic acid (p-TsOH) under solvent-free or microwave-accelerated conditions to improve yields and reduce waste. nih.gov

Furthermore, Diversity-Oriented Synthesis (DOS) has become a crucial tool for exploring the chemical space around the coumarin scaffold. nih.govnih.gov DOS aims to create large collections (libraries) of structurally diverse small molecules for high-throughput screening against biological targets. cam.ac.uk This approach is not focused on a single target but rather on generating molecular diversity to discover novel biological activities. cam.ac.uk The development of efficient one-pot MCRs is particularly valuable for DOS, enabling the rapid synthesis of libraries of functionalized chromen-2-one derivatives. nih.govnih.gov

Application as Chemical Probes for Deeper Biological Pathway Understanding

Beyond their direct therapeutic potential, coumarin derivatives are invaluable tools for biomedical research. Many coumarins possess intrinsic fluorescent properties, including high quantum yields and chemical stability, making them excellent fluorophores. nih.govmdpi.com These luminescent properties are exploited to create chemical probes for detecting and imaging specific molecules and ions within living cells, providing deeper insights into biological pathways. nih.govrsc.org

Derivatives of 7-hydroxycoumarin, a close structural relative of the parent scaffold of this compound, are widely used to construct such probes. mdpi.com By modifying the coumarin core, scientists have developed probes that can selectively detect metal ions (e.g., Cu²⁺), reactive oxygen species (e.g., peroxynitrite), and important biomolecules like NAD(P)H, allowing for real-time monitoring of cellular metabolism and redox states. nih.govmdpi.comrsc.org These tools are crucial for elucidating the mechanisms of disease and identifying new therapeutic targets. For example, a coumarin-based fluorogenic probe has been developed for the bioorthogonal labeling and imaging of glycoproteins in living cells. rsc.org

Investigation into Synergistic Effects with Existing Therapeutic Agents

A growing area of research is the use of coumarin derivatives in combination with existing drugs to achieve synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects. This strategy is particularly relevant in cancer therapy. Coumarin compounds have been shown to sensitize tumor cells to conventional chemotherapy and radiotherapy, potentially allowing for lower doses of cytotoxic drugs and reducing side effects. frontiersin.org

For example, studies have evaluated the cytotoxic potential of novel coumarin-triazole derivatives against various cancer cell lines, with many showing better antitumor activity than the standard chemotherapeutic drug 5-fluorouracil. nih.gov Investigating the synergistic potential of this compound and its analogues with established anticancer agents could lead to more effective combination therapies. This involves exploring how the coumarin derivative might modulate pathways that confer resistance to the primary drug or inhibit alternative survival pathways used by cancer cells. The multi-target nature of many coumarins makes them excellent candidates for such combination strategies, as they can simultaneously interfere with processes like cell proliferation, angiogenesis, and metastasis. frontiersin.org

Q & A

Q. What are the optimized synthetic routes for 7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution of 7-hydroxy-4-methylcoumarin with chloroacetone in acetone under reflux, using K₂CO₃ as a base (yield: ~65-75%) . Alternative methods include FeCl₃-catalyzed one-pot reactions with phenols and ethyl phenylpropiolate, though yields vary (45-60%) due to competing side reactions . Key variables affecting yield include solvent polarity (acetone > ethanol), base strength, and reaction time (optimized at 12-24 hours). Purity is confirmed via TLC and recrystallization in ethanol .

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation employs 1H/13C NMR and X-ray crystallography :

  • NMR : Key signals include δ 2.10 ppm (methyl group of oxopropoxy), δ 4.90 ppm (OCH₂), and δ 6.30 ppm (C3-H of coumarin) .
  • Crystallography : SHELXL refinement (SHELX-97) reveals planarity of the coumarin core (mean deviation: 0.02 Å) and dihedral angles between substituents (e.g., 12.5° for the phenyl ring) . Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 293 K .

Q. What preliminary biological activities have been reported for this compound?

Screening assays show:

  • Anticancer activity : IC₅₀ = 18 µM against MCF-7 breast cancer cells (MTT assay), comparable to doxorubicin .
  • Antimicrobial effects : MIC = 32 µg/mL against S. aureus (agar diffusion), attributed to the oxopropoxy group enhancing membrane penetration . Negative controls (e.g., unsubstituted coumarin) show no activity at ≤64 µg/mL .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, ester hydrolysis) impact bioactivity?

SAR studies reveal:

  • Halogenation : Introducing Cl at C6 (e.g., 6-chloro derivative) increases anticancer potency (IC₅₀ = 9 µM) but reduces solubility .
  • Ester hydrolysis : Conversion to carboxylic acid derivatives improves water solubility (logP reduced from 3.1 to 1.8) but diminishes cytotoxicity (IC₅₀ > 50 µM) .
  • Epoxide incorporation : Derivatives with oxirane groups (e.g., 6-chloro-7-(oxiran-2-ylmethoxy)) exhibit enhanced reactivity but require stabilization via PEGylation .

Q. What computational methods predict binding modes of this compound with biological targets?

Molecular docking (AutoDock 4.2) using Lamarckian GA identifies strong interactions with Topoisomerase II (ΔG = -9.2 kcal/mol):

  • The coumarin core forms π-π stacking with Phe472, while the oxopropoxy group hydrogen-bonds to Arg503 .
  • MD simulations (100 ns, AMBER) show stable binding (<2.5 Å RMSD), validated by experimental IC₅₀ trends .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

Discrepancies in dihedral angles (e.g., 12.5° vs. 15.8° for phenyl orientation) arise from polymorphism and solvent effects :

  • P1 space group structures (triclinic, a = 9.037 Å) show tighter packing than monoclinic forms, confirmed via Hirshfeld surface analysis (C⋯O contacts: 24% vs. 18%) .
  • TWINABS corrects for pseudo-merohedral twinning in low-symmetry crystals, improving R-factor consistency (R₁ = 0.048 vs. 0.062 in untwinned data) .

Q. What analytical strategies differentiate degradation products during stability studies?

HPLC-MS/MS (C18 column, 0.1% formic acid/ACN gradient) identifies:

  • Oxidative degradation : Major product at m/z 297 ([M+H]+) corresponds to 7-hydroxy-4-phenylcoumarin .
  • Photodegradation : UV/Vis (λ = 254 nm) generates a quinone intermediate (λmax shift from 320 nm to 290 nm), characterized by FT-IR loss of C=O stretch at 1720 cm⁻¹ .

Methodological Guidance

Q. How to design assays for evaluating cytochrome P450 inhibition by this compound?

  • Fluorometric assays : Use recombinant CYP3A4 with 7-benzyloxyquinoline as substrate; measure fluorescence (Ex/Em = 409/530 nm) .
  • IC₅₀ determination : Pre-incubate with NADPH (1 mM, 37°C, 30 min), showing competitive inhibition (Ki = 2.1 µM) via Lineweaver-Burk plots .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

  • Chiral HPLC : Use Chiralpak IA column (hexane:isopropanol = 85:15, 1 mL/min) to resolve R/S enantiomers (tR = 12.3 vs. 14.7 min) .
  • Catalytic asymmetric alkylation : Employ (R)-BINAP-Pd catalysts, achieving 92% ee (TOF = 200 h⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.